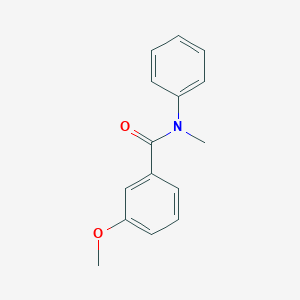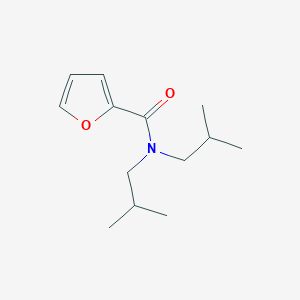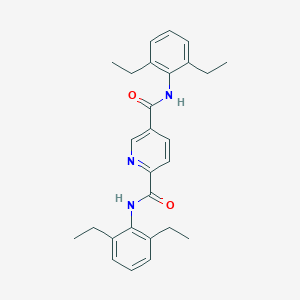
3-methoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-methyl-N-phenylbenzamide, also known as MMBA, is a chemical compound that belongs to the benzamide class of compounds. It is a white crystalline powder that is commonly used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 3-methoxy-N-methyl-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
3-methoxy-N-methyl-N-phenylbenzamide has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. Additionally, it has been found to reduce pain and fever in these models. 3-methoxy-N-methyl-N-phenylbenzamide has also been shown to exhibit anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-methyl-N-phenylbenzamide in lab experiments is its potential therapeutic properties. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 3-methoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential as a treatment for neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, 3-methoxy-N-methyl-N-phenylbenzamide may have potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-methyl-N-phenylbenzamide involves the reaction of 3-methoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-methoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, 3-methoxy-N-methyl-N-phenylbenzamide has been found to have potential as a treatment for neuropathic pain and as an anti-cancer agent.
Propriétés
Nom du produit |
3-methoxy-N-methyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
3-methoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16(13-8-4-3-5-9-13)15(17)12-7-6-10-14(11-12)18-2/h3-11H,1-2H3 |
Clé InChI |
WEWQWPBVOOSUPN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)


![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)

